anabaenopeptin G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

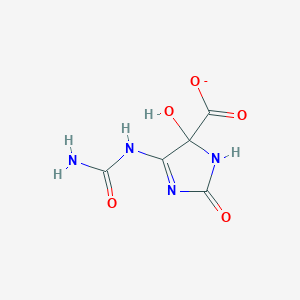

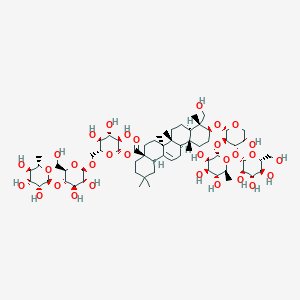

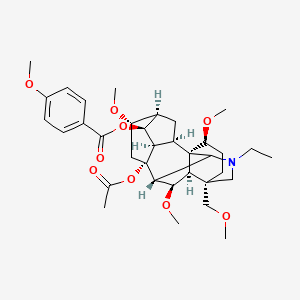

anabaenopeptin G is a natural product found in Planktothrix agardhii with data available.

Aplicaciones Científicas De Investigación

Biosynthetic Pathways and Production

Anabaenopeptins, including anabaenopeptin G, are cyclic peptides with diverse structures and are produced by cyanobacteria. Research reveals that these compounds are synthesized through unique biosynthetic pathways. For instance, the cyanobacterium Nostoc sp. CENA543 produces variants of anabaenopeptins using a pathway that involves skipping modules in nonribosomal peptide synthetases, indicating a potential method to enhance chemical diversity in related peptides (Shishido et al., 2017). Anabaena sp. strain 90 has been shown to use two alternative starter modules in its non-ribosomal peptide synthetase complex, influencing the specific biosynthesis of different anabaenopeptin variants (Rouhiainen et al., 2010).

Structural Diversity and Activity

Anabaenopeptins exhibit structural diversity and bioactivity, with many variants identified from cyanobacterial sources. A study focusing on Baltic Sea cyanobacterial bloom material isolated new anabaenopeptins and evaluated their activity against various enzymes, showing their inhibitory potential against specific proteases and phosphatases (Spoof et al., 2015). Similarly, Anabaena sp. has been found to produce anabaenopeptins with unique structural features, such as N-methyl glycine, which impacts their conformation and bioactivity (Grach-Pogrebinsky & Carmeli, 2008).

Ecological and Biotechnological Roles

Anabaenopeptins are implicated in various ecological and biotechnological applications. For example, studies have investigated the role of these compounds in the natural function of cyanobacteria, such as their role in inhibiting specific enzymes which could be related to the adaptiveness against certain organisms (Monteiro et al., 2021). The genetic variation in the anabaenopeptin synthesis operon also suggests an evolution of substrate promiscuity, which could have implications for the development of novel bioactive compounds (Christiansen et al., 2011).

Extraction and Quantification Methods

Optimization of extraction methods for anabaenopeptins from cyanobacteria has been a focus of research, which is crucial for their detailed study and potential applications. A study by Morrison, Parkin, and Codd (2006) optimized methods for the quantitative extraction of anabaenopeptins, finding that aqueous methanol extraction yielded higher anabaenopeptin concentrations compared to water alone (Morrison et al., 2006).

Propiedades

Nombre del producto |

anabaenopeptin G |

|---|---|

Fórmula molecular |

C49H67N7O11 |

Peso molecular |

930.1 g/mol |

Nombre IUPAC |

(2S)-2-[[(3S,6S,9S,12S,15R)-3,12-bis[(2S)-butan-2-yl]-6,9-bis[2-(4-hydroxyphenyl)ethyl]-7-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C49H67N7O11/c1-6-29(3)41-45(62)50-27-9-8-10-37(52-49(67)53-39(48(65)66)28-33-15-23-36(59)24-16-33)43(60)54-42(30(4)7-2)46(63)51-38(25-17-31-11-19-34(57)20-12-31)47(64)56(5)40(44(61)55-41)26-18-32-13-21-35(58)22-14-32/h11-16,19-24,29-30,37-42,57-59H,6-10,17-18,25-28H2,1-5H3,(H,50,62)(H,51,63)(H,54,60)(H,55,61)(H,65,66)(H2,52,53,67)/t29-,30-,37+,38-,39-,40-,41-,42-/m0/s1 |

Clave InChI |

HXYYQLNMRLHXGK-KORPHNGVSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N1)NC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)[C@@H](C)CC)CCC3=CC=C(C=C3)O)C)CCC4=CC=C(C=C4)O |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NCCCCC(C(=O)N1)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C(C)CC)CCC3=CC=C(C=C3)O)C)CCC4=CC=C(C=C4)O |

Sinónimos |

anabaenopeptin G |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-dimethyl-N-(3,4,5-trimethoxyphenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1259676.png)

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylselanylpentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259678.png)

![(10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259679.png)